Home > Products > Screening Compounds P94847 > CP-461 free base
CP-461 free base - 227619-92-3

CP-461 free base

Catalog Number: EVT-264802
CAS Number: 227619-92-3
Molecular Formula: C25H21FN2O
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP-461, also known as OSI-461, is a PDE2A/5A inhibitor potentially for the treatment of renal cell carcinoma, prostate cancer, and Crohn's disease.
Source and Classification

CP-461 is derived from a series of synthetic compounds designed to inhibit specific phosphodiesterases, which are enzymes that play critical roles in cellular signaling pathways. The compound's development is rooted in the need for effective cancer therapies that target apoptotic pathways and enhance tumor suppression .

Synthesis Analysis

The synthesis of CP-461 involves several key steps, typically starting from commercially available precursors. The general synthetic route can be summarized as follows:

  1. Formation of the Indene Framework: This step involves constructing the indene core structure through cyclization reactions involving substituted phenyl groups.
  2. Fluorination: The introduction of fluorine into the molecule is achieved through electrophilic aromatic substitution methods, enhancing the compound's biological activity.
  3. Pyridine Substitution: The reaction with pyridine derivatives introduces necessary functional groups that contribute to the compound's efficacy as a phosphodiesterase inhibitor.
  4. Final Acetylation: The final step involves acetylating the amine group to yield the free base form of CP-461.
Chemical Reactions Analysis

CP-461 undergoes several significant chemical reactions, primarily involving:

  1. Hydrolysis: Under certain conditions, CP-461 can hydrolyze to form its corresponding acid derivative.
  2. Oxidation and Reduction: These reactions can modify functional groups within the molecule, potentially altering its pharmacological profile.
  3. Substitution Reactions: Various electrophilic substitutions can occur at positions on the indene or pyridine rings, leading to derivatives with enhanced or modified biological activity.

These reactions are critical for developing analogs with improved efficacy or reduced side effects in therapeutic applications .

Mechanism of Action

The mechanism of action for CP-461 primarily involves inhibition of phosphodiesterase enzymes, specifically phosphodiesterase 2A and 5A. By inhibiting these enzymes, CP-461 increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in regulating cell growth and apoptosis.

Key Points:

  • Inhibition of Cell Proliferation: Increased levels of cAMP lead to reduced cell proliferation in tumor cells.
  • Induction of Apoptosis: Elevated cGMP levels are associated with promoting apoptosis in malignant cells.

This dual action makes CP-461 a promising candidate for cancer therapies targeting apoptotic pathways .

Physical and Chemical Properties Analysis

CP-461 exhibits several notable physical and chemical properties:

  • Appearance: Solid powder form.
  • Solubility: Soluble in dimethyl sulfoxide but poorly soluble in water, which affects its formulation for therapeutic use.
  • Purity: Typically greater than 98%, ensuring high-quality standards for research applications.
Applications

CP-461 has been investigated for various scientific applications:

  1. Cancer Treatment: Its primary application lies in oncology, where it shows promise against renal cell carcinoma and prostate cancer by inducing apoptosis in tumor cells.
  2. Inflammatory Diseases: Potential therapeutic effects have also been noted in conditions like Crohn's disease due to its role in modulating inflammatory pathways.
  3. Research Tool: As a phosphodiesterase inhibitor, CP-461 serves as a valuable tool for studying cellular signaling pathways related to cAMP and cGMP dynamics.

In clinical trials, CP-461 has demonstrated broad antitumor activity across multiple solid tumors, highlighting its potential as a versatile therapeutic agent .

Introduction to CP-461 Free Base as a Pharmacological Agent

Historical Development and Discovery of CP-461 Free Base

The discovery trajectory of CP-461 free base originated from investigations into the metabolic derivatives of the nonsteroidal anti-inflammatory drug (NSAID) sulindac. Researchers at OSI Pharmaceuticals identified that certain sulindac metabolites, notably exisulind (sulindac sulfone), possessed unexpected pro-apoptotic properties independent of their cyclooxygenase (COX) inhibitory activity [5] [8]. This observation prompted systematic structural optimization campaigns focused on decoupling the antineoplastic effects from the gastrointestinal toxicity associated with COX inhibition.

CP-461 emerged as a second-generation candidate designed to enhance potency and selectivity for PDE targets. Preclinical development during the late 1990s and early 2000s demonstrated its ability to selectively induce apoptosis in transformed cells across multiple cancer types—including renal cell carcinoma, prostate cancer, and melanoma—while exhibiting minimal cytotoxicity toward normal cells [2] [5] [6]. Mechanistic studies revealed that CP-461 triggered apoptosis through cGMP-dependent protein kinase (PKG) activation and downstream modulation of β-catenin and cyclin D1 expression, distinguishing it from conventional cytotoxic chemotherapeutics [5] [8].

Table 1: Key Developmental Milestones for CP-461 Free Base

TimelineDevelopment PhaseSignificant Findings
Late 1990sLead OptimizationStructural refinement of sulindac derivatives yielding CP-461 as a lead candidate.
2000-2002Preclinical CharacterizationDemonstrated selective pro-apoptotic activity in tumor cell lines; identified PDE inhibition as primary mechanism.
2001-2004Phase I/II Clinical TrialsInvestigated in renal cell carcinoma, prostate cancer, Crohn’s disease, and melanoma (NCT00043043, others).
Post-2004Licensing & RepurposingLicensed to Celek Pharmaceuticals; explored for bladder cancer with limited development.
Current StatusDiscontinuedNo active clinical development reported.

Clinical evaluation progressed to Phase II trials for several indications, notably chronic lymphocytic leukemia and solid tumors. However, clinical outcomes revealed insufficient efficacy as a monotherapy, and combinations with cytotoxic agents failed to demonstrate significant synergy or improved response rates [5]. Consequently, further clinical development was halted. OSI Pharmaceuticals subsequently licensed CP-461 to Celek Pharmaceuticals, where it underwent preliminary investigation for bladder cancer before development ceased entirely [5] [8]. Despite its discontinuation, CP-461 remains a significant case study in targeting PDE-mediated pathways for oncology applications.

Structural Classification Within PDE Inhibitor Families

CP-461 free base belongs to the biaryl hydrazone structural class, characterized by a core 5-fluoro-2-methyl-1-(pyridinylmethylene)-1H-indene-3-acetamide scaffold [2] [6] [8]. This arrangement facilitates key molecular interactions within the catalytic pockets of target PDEs.

Table 2: Structural and Target Selectivity Profile of CP-461 Free Base

PropertyCP-461 Free BaseComparison to Classical PDE5 Inhibitors
Molecular FormulaC₂₅H₂₁FN₂OSildenafil: C₂₂H₃₀N₆O₄S
Molecular Weight384.45 g/molTadalafil: 389.40 g/mol
Core PharmacophoreBiaryl hydrazonePyrazolopyrimidinone (Sildenafil)
Primary PDE TargetsPDE2A, PDE5APDE5A (Sildenafil, Tadalafil)
MechanismCompetitive catalytic site inhibitionCompetitive catalytic site inhibition
SelectivityModerate selectivity over PDE4, PDE6Vardenafil: High PDE5 selectivity over PDE6
Downstream EffectcGMP accumulation → PKG activation → apoptosiscGMP accumulation → smooth muscle relaxation

The compound acts as a competitive inhibitor targeting the catalytic domain of specific cyclic nucleotide PDEs, primarily PDE2A and PDE5A [4] [6] [10]. Unlike classical PDE5 inhibitors (e.g., sildenafil or tadalafil) developed for erectile dysfunction and pulmonary hypertension, CP-461 was optimized for antineoplastic activity rather than vasodilatory effects. Its structure lacks the bulky heterocyclic motifs typical of potent PDE5 inhibitors but retains critical hydrogen-bonding and hydrophobic features essential for binding:

  • The fluoro-substituted aryl ring engages in hydrophobic stacking within the conserved glutamine-pocket of PDEs.
  • The acetamide linker and pyridine moiety coordinate with catalytic site zinc ions via water-mediated hydrogen bonds.
  • The methylene bridge allows conformational flexibility critical for accommodating PDE2A’s unique binding geometry [4] [10].

This structural configuration enables moderate selectivity over PDE4 and PDE6, though cross-reactivity with other PDE families remains possible. Crucially, CP-461 exhibits negligible COX-1/2 inhibition—a deliberate design achievement that circumvented the gastrointestinal toxicity plaguing earlier sulindac derivatives [8]. Functionally, PDE2/5 inhibition elevates intracellular cGMP, activating PKG. This kinase phosphorylates substrates regulating apoptosis (e.g., BAD, β-catenin) and cell cycle progression, positioning CP-461 within a specialized niche of PDE inhibitors targeting proliferative signaling rather than smooth muscle tone [4] [5] [10].

Table 3: Classification of CP-461 Within the PDE Inhibitor Landscape

PDE Inhibitor ClassRepresentative DrugsPrimary Therapeutic UseCP-461 Differentiation
PDE5-SelectiveSildenafil, TadalafilErectile dysfunction, PAHOncology focus; apoptosis induction.
PDE3-SelectiveCilostazolIntermittent claudicationNo direct cardiotonic or antiplatelet effects.
PDE4-SelectiveRoflumilastCOPD, psoriasisLimited anti-inflammatory activity observed.
Dual PDE2/5CP-461Investigational antineoplasticUnique hydrazone scaffold; SAAND mechanism.

Properties

CAS Number

227619-92-3

Product Name

CP-461 free base

IUPAC Name

N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide

Molecular Formula

C25H21FN2O

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C25H21FN2O/c1-17-22(13-18-9-11-27-12-10-18)21-8-7-20(26)14-24(21)23(17)15-25(29)28-16-19-5-3-2-4-6-19/h2-14H,15-16H2,1H3,(H,28,29)/b22-13-

InChI Key

NVCAMOJXQVJSOM-XKZIYDEJSA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=NC=C3)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

CP-461; OSI-461; UNII-824ZMS3BGL; CP-461; CEL031; CP461; OSI461; CEL 031; CP 461; OSI 461

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=NC=C3)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=NC=C3)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.